molecular formula C11H8ClF3N4OS2 B304132 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B304132
Poids moléculaire: 368.8 g/mol
Clé InChI: CNDDSSINRIRPSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The chemical structure of TAK-659 is shown below:

Mécanisme D'action

The mechanism of action of TAK-659 involves the inhibition of several kinases that are involved in the regulation of cell growth and survival. Specifically, TAK-659 inhibits the activity of BTK, AKT, and FLT3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. AKT is a serine/threonine kinase that plays a crucial role in the regulation of cell survival and apoptosis. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and its inhibition can lead to the induction of apoptosis in AML cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. In vitro studies have shown that TAK-659 can inhibit the proliferation of several cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In vivo studies have shown that TAK-659 can inhibit the growth of tumor xenografts in mice, as well as prolong their survival. TAK-659 has also been shown to enhance the activity of other chemotherapeutic agents, such as bortezomib and lenalidomide, in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its specificity for kinases that are involved in the regulation of cell growth and survival. This specificity can minimize off-target effects and reduce toxicity. Another advantage of TAK-659 is its potential to enhance the activity of other chemotherapeutic agents, thereby increasing their efficacy. One of the limitations of TAK-659 is its relatively short half-life, which can limit its effectiveness in vivo. Another limitation is the potential for the development of resistance to TAK-659, particularly in cancer cells that have mutations in the targeted kinases.

Orientations Futures

There are several future directions for the study of TAK-659. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to TAK-659 in cancer patients. This can help to identify patients who are most likely to benefit from TAK-659 treatment. Another direction is the development of combination therapies that can enhance the activity of TAK-659 and minimize the development of resistance. Finally, the study of TAK-659 in other disease models, such as autoimmune disorders and inflammatory diseases, can provide insights into its potential applications beyond cancer research.
In conclusion, TAK-659 is a promising compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Its specificity for kinases that are involved in the regulation of cell growth and survival, as well as its potential to enhance the activity of other chemotherapeutic agents, make it an attractive candidate for further study. However, its limitations, such as its short half-life and potential for the development of resistance, need to be addressed to maximize its efficacy in vivo.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiourea to form 2-chloro-5-(trifluoromethyl)thiosemicarbazide. The latter compound is then reacted with 2-bromoacetyl chloride to form 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide. The final step involves the reaction of 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide with 5-amino-1,3,4-thiadiazole-2-thiol to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and metastasis.

Propriétés

Nom du produit

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Formule moléculaire

C11H8ClF3N4OS2

Poids moléculaire

368.8 g/mol

Nom IUPAC

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H8ClF3N4OS2/c12-6-2-1-5(11(13,14)15)3-7(6)17-8(20)4-21-10-19-18-9(16)22-10/h1-3H,4H2,(H2,16,18)(H,17,20)

Clé InChI

CNDDSSINRIRPSM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

SMILES canonique

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.